N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve isonicotinohydrazide in ethanol.
- Add 2,3-dimethoxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tumor agent, particularly against certain cancer cell lines.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its anti-tumor properties. The exact molecular pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl)methylene]isonicotinohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions of the phenyl ring can enhance its electron-donating properties, making it distinct from other similar compounds.
Properties
CAS No. |
71579-89-0 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-5-3-4-12(14(13)21-2)10-17-18-15(19)11-6-8-16-9-7-11/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
PEDGLJHLSKSDOC-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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